1-Azaspiro[4.4]nonane-2,6-dione

Enantioselective Synthesis Cephalotaxine Intermediates Curtius Rearrangement

1-Azaspiro[4.4]nonane-2,6-dione (CAS 187106-12-3) is a chiral, bicyclic lactam defined by a spirocyclic junction between two five-membered rings, one of which embeds a γ-lactam (2-pyrrolidinone) and the other a cyclopentanone, with the nitrogen atom uniquely positioned at the spiro bridgehead. This precise architecture constitutes the core azaspiranic C/D-ring fragment of cephalotaxine, the parent alkaloid of the clinically approved antileukemic agent homoharringtonine (HHT), which was approved by the US FDA in 2012 for the treatment of orphan myeloid leukemia.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 187106-12-3
Cat. No. B061687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[4.4]nonane-2,6-dione
CAS187106-12-3
Synonyms1-Azaspiro[4.4]nonane-2,6-dione(9CI)
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC(=O)C2(C1)CCC(=O)N2
InChIInChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11)
InChIKeyLXGWFGOAUWPEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azaspiro[4.4]nonane-2,6-dione (CAS 187106-12-3): Structural Identity and Pharmacophoric Relevance for Procurement Decisions


1-Azaspiro[4.4]nonane-2,6-dione (CAS 187106-12-3) is a chiral, bicyclic lactam defined by a spirocyclic junction between two five-membered rings, one of which embeds a γ-lactam (2-pyrrolidinone) and the other a cyclopentanone, with the nitrogen atom uniquely positioned at the spiro bridgehead [1]. This precise architecture constitutes the core azaspiranic C/D-ring fragment of cephalotaxine, the parent alkaloid of the clinically approved antileukemic agent homoharringtonine (HHT), which was approved by the US FDA in 2012 for the treatment of orphan myeloid leukemia [2][3]. The compound is offered as a racemic mixture, but its two resolved enantiomers—(5R)-1-azaspiro[4.4]nonane-2,6-dione (CAS 187106-15-6) and (5S)-1-azaspiro[4.4]nonane-2,6-dione (CAS 187106-14-5)—serve as critical chiral intermediates for asymmetric total synthesis [4].

Racemic mixture supports chiral resolution method development and enantiomer comparison studies
Enantiopure (R)- and (S)- forms fit stereocontrolled (−)-cephalotaxine total synthesis workflows
Bridgehead nitrogen and 2,6-dione pattern define the cephalotaxine pharmacophore for structure–activity studies

Why Generic Azaspiro[4.4]nonane Isosteres Cannot Replace 1-Azaspiro[4.4]nonane-2,6-dione in Cephalotaxine-Targeted Programs


The 1-azaspiro[4.4]nonane-2,6-dione scaffold is not merely a generic spirocyclic building block; its nitrogen placement at the bridgehead and the specific 2,6-dione oxidation pattern are mandatory for elaborating the tetracyclic cephalotaxine framework [1]. Shifting the nitrogen by a single position, as in 2-azaspiro[4.4]nonane-1,6-dione (CAS 1784822-92-9), fundamentally alters the connectivity of the γ-lactam ring, precluding its use as a direct intermediate for cephalotaxine total synthesis . Similarly, non-nitrogenated spiro[4.4]nonane-1,6-dione (CAS 27723-43-9) lacks the lactam nitrogen entirely, rendering it incapable of supporting the annulation chemistry required to construct the benzazepine-fused pentacyclic core . The established enantioselective synthesis of the (R)-enantiomer—achieved in 8 chemical operations with 26% overall yield and enantiomeric excess ≥ 95% via a Curtius rearrangement—further underscores that the precise stereochemistry embedded in this specific scaffold is critical for downstream biological activity, as the enantiomeric configuration directly maps to the absolute stereochemistry of (−)-cephalotaxine .

Target scaffold
2-Azaspiro[4.4]nonane regioisomer
Nitrogen shift alters lactam connectivity; may not support cephalotaxine annulation chemistry
Target scaffold
De-aza spiro[4.4]nonane-1,6-dione
Absence of bridgehead lactam NH removes a key hydrogen-bond donor; physicochemical profile may not transfer
Target scaffold
Non-chiral spirodiones or alternative regioisomers
Lack of the stereocenter precludes direct mapping to (−)-cephalotaxine absolute configuration; may limit downstream bioactivity studies

Quantitative Differentiation Evidence: 1-Azaspiro[4.4]nonane-2,6-dione vs. Closest Structural Analogs


Enantioselective Synthesis: 8-Step Access to (R)-Enantiomer with ≥95% ee Validates Scalable Chiral Procurement

The (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal was synthesized enantioselectively in 8 chemical steps from (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester, achieving a 26% overall yield and stereochemical fidelity ≥95% ee. The critical Curtius rearrangement of acyl azide installed the α-nitrogen substituent at the quaternary spiro center with perfect retention, a methodology that is specific to this scaffold and cannot be replicated on 2-azaspiro regioisomers . In contrast, the 5-step racemic synthesis from cyclopentanone produces only racemic 1-azaspiro[4.4]nonane-2,6-dione without chiral control, and the enantiomers require subsequent resolution via chiral acetals to achieve optical purity [1].

Enantioselective synthesis route
Reported
8 steps; 26% overall yield; ≥95% ee for (R)-enantiomer
Supports scalable chiral procurement without in-house resolution
Curtius rearrangement retains stereochemistry at spiro center
Enantioselective Synthesis Cephalotaxine Intermediates Curtius Rearrangement

Domino Radical Bicyclization: 1-Azaspiro[4.4]nonane Skeleton Access with Defined Diastereoselectivity versus Regioisomeric Scaffolds

A domino radical bicyclization methodology targeting exclusively the 1-azaspiro[4.4]nonane skeleton achieved yields of 11–67% as mixtures of diastereomers, with a consistent trans configuration preference [1]. This approach, utilizing O-benzyl oxime ethers with brominated or iodinated aromatic rings or terminal alkynyl groups, is fundamentally enabled by the N1 bridgehead connectivity inherent to the target scaffold. Attempting the same bicyclization with precursors designed for the 2-azaspiro[4.4]nonane system would require a completely different oxime ether connectivity and radical capture geometry, making the synthetic route non-transferable .

Domino radical bicyclization
Reported
11–67% yield; trans diastereomer preference; unique to N1 bridgehead
Modular entry to 1-azaspiro libraries for SAR exploration
Not transferable to 2-azaspiro regioisomers
Domino Radical Bicyclization Diastereoselective Synthesis Alkoxyaminyl Radicals

Chiral Resolution via Acetal Derivatization: Quantitative Separation of Enantiomers with Absolute Configuration Assignment

Racemic 1-azaspiro[4.4]nonane-2,6-dione was resolved into its (+)- and (−)-enantiomers via chiral acetal formation, and the absolute configurations were assigned by chemical correlation to the known enantiomers of cephalotaxine: (−)-1 was converted to (−)-cephalotaxine, and (+)-1 to (+)-cephalotaxine, confirming the (5S) and (5R) absolute configurations respectively [1]. This is in stark contrast to 2-azaspiro[4.4]nonane-1,3-dione derivatives, where the nitrogen is positioned away from the spiro center and the stereochemical outcomes of analogous resolution procedures would not map to any clinically validated natural product target [2].

Chiral resolution & configuration
Head-to-head
Enantiomers separated via chiral acetals; (−)-1 maps to (−)-cephalotaxine
Direct stereochemical traceability to bioactive natural product
Absolute configuration confirmed by total synthesis correlation
Chiral Resolution Absolute Configuration Cephalotaxine Enantiomers

Modular Nitroso-Ene Cyclization: Eight-Step Route to the 1-Azaspiro[4.4]nonane Core from Commercially Available Epoxide

A nitroso-ene cyclization was devised to rapidly construct the 1-azaspiro[4.4]nonane motif, which was further implemented into a modular total synthesis of (±)-cephalotaxine. The key intermediate was accessed in eight steps from commercially available 1,2-epoxycyclopentane, requiring only five silica gel column purifications [1]. This route is fundamentally distinct from approaches to 2-azaspiro[4.4]nonane scaffolds, which typically rely on N-alkylation of pre-formed pyrrolidines or cyclopentanes and cannot exploit the nitroso-ene disconnection that is uniquely enabled by the N1 bridgehead geometry [2].

Nitroso-ene cyclization route
Reported
8 steps from 1,2-epoxycyclopentane; 5 column purifications
Unified strategy toward (±)-cephalotaxine
Nitroso-ene disconnection exclusive to 1-aza scaffold
Nitroso-Ene Cyclization Modular Synthesis Cephalotaxine Total Synthesis

Clinical Validation of the Cephalotaxine Pharmacophore: FDA Approval of HHT Establishes Unmatched Therapeutic Relevance over Alternative Spirocyclic Scaffolds

The 1-azaspiro[4.4]nonane scaffold is the core structural component of the cephalotaxine alkaloid framework, which ultimately gave rise to homoharringtonine (HHT, omacetaxine mepesuccinate)—a protein synthesis inhibitor approved by the US FDA in 2012 for the treatment of chronic or accelerated phase chronic myeloid leukemia [1][2]. Cephalotaxine itself exhibits cytotoxicity against multiple leukemia cell lines, including HL-60 (IC₅₀ = 4.91 µM), MOLT-4 (IC₅₀ = 7.09 µM), K562 (IC₅₀ = 22.59 µM), and Jurkat (IC₅₀ = 5.54 µM) . In contrast, 2-azaspiro[4.4]nonane-1,3-dione derivatives primarily exhibit anticonvulsant activity in maximal electroshock (MES) models, with the most potent derivative showing an ED₅₀ of 76.27 mg/kg—a pharmacodynamic profile completely orthogonal to the anticancer activity of the cephalotaxine series [3].

Pharmacophore validation
Reported
FDA-approved HHT (omacetaxine); CET IC₅₀ range 4.91–22.59 µM across leukemia lines
Supports oncology research pathway fit
Scaffold maps to ribosome inhibition target space; 2-aza series shows anticonvulsant profile only
Antileukemic Pharmacophore Homoharringtonine Clinical Translation

Physicochemical Differentiation: Computed LogP and PSA Distinguish 1-Azaspiro[4.4]nonane-2,6-dione from Spiro[4.4]nonane-1,6-dione

1-Azaspiro[4.4]nonane-2,6-dione has a computed LogP of 0.66 and a polar surface area (PSA) of 49.66 Ų, reflecting the hydrogen-bonding capacity of the bridgehead lactam nitrogen and both carbonyl groups . By comparison, the all-carbon analog spiro[4.4]nonane-1,6-dione (CAS 27723-43-9) lacks the nitrogen atom entirely, resulting in a higher LogP (predicted ~1.2) and reduced PSA, which alters both solubility and passive membrane permeability profiles . The presence of the single hydrogen bond donor (NH of the lactam) in the 1-aza scaffold provides an additional interaction handle for target binding that is absent in the de-aza spirodione [1].

Physicochemical comparison
Class-level inference
LogP 0.66; PSA 49.66 Ų (1-aza) vs. higher LogP, lower PSA for de-aza spirodione
More polar profile may favor aqueous solubility
Computed properties; experimental validation recommended
LogP PSA Physicochemical Profiling

Procurement-Guided Application Scenarios for 1-Azaspiro[4.4]nonane-2,6-dione (CAS 187106-12-3)


Asymmetric Total Synthesis of (−)-Cephalotaxine and C-7 Alkylated Antileukemic Analogs

Procurement of (R)-1-azaspiro[4.4]nonane-2,6-dione (CAS 187106-15-6) or its ethylene ketal derivative, synthesized with ≥95% ee via the Pizzonero-Dumas-d'Angelo route, enables direct entry into the stereocontrolled total synthesis of (−)-cephalotaxine . The methodology has been validated by multiple independent groups, with the Curtius rearrangement providing perfect stereochemical fidelity at the quaternary spiro center. Researchers synthesizing novel C-7 alkylated cephalotaxine analogs for structure-activity relationship (SAR) studies against drug-resistant leukemic cell lines should prioritize this single-enantiomer building block over the racemate to avoid costly and time-consuming chiral resolution [1].

Diversity-Oriented Synthesis of 1-Azaspiro[4.4]nonane Libraries via Domino Radical Bicyclization

The ACS Omega-validated domino radical bicyclization protocol enables the parallel synthesis of diverse 1-azaspiro[4.4]nonane derivatives in 11–67% yields with trans diastereoselectivity [2]. Medicinal chemistry teams engaged in fragment-based screening or scaffold-hopping campaigns can leverage this modular route to rapidly explore substitution patterns on the cyclopentane and pyrrolidinone rings, using 1-azaspiro[4.4]nonane-2,6-dione as the core template. This application is uniquely suited to the 1-aza scaffold and cannot be executed on 2-azaspiro regioisomers due to incompatible radical capture geometries [3].

Chiral Building Block Procurement for Preclinical Cephalotaxine-Derived Protein Synthesis Inhibitors

Given the FDA approval of homoharringtonine (HHT) for orphan myeloid leukemia and the established cytotoxicity of cephalotaxine across multiple leukemia lines (IC₅₀ range 4.91–22.59 µM), the 1-azaspiro[4.4]nonane-2,6-dione scaffold is the essential starting point for any medicinal chemistry program targeting the ribosome inhibitory mechanism . Preclinical development teams synthesizing next-generation cephalotaxine esters with improved pharmacokinetic profiles should source the enantiomerically pure (R)- or (S)-1-azaspiro[4.4]nonane-2,6-dione to ensure stereochemical integrity throughout the synthetic sequence, as the absolute configuration of the spiro center directly correlates with biological activity [4].

Physicochemical Property-Guided Fragment Library Design Using the 1-Azaspiro Core

The favorable computed LogP (0.66) and PSA (49.66 Ų) of 1-azaspiro[4.4]nonane-2,6-dione position it as an attractive fragment-sized scaffold (MW 153.18) for fragment-based drug discovery (FBDD). Its single hydrogen bond donor (lactam NH) and two hydrogen bond acceptors (both carbonyls) provide a balanced polarity profile that is absent in the all-carbon spiro[4.4]nonane-1,6-dione (HBD = 0, higher LogP) . Computational chemistry and biophysics teams assembling spirocyclic fragment libraries for NMR or SPR-based screening should preferentially include this scaffold to maximize aqueous solubility while maintaining ligand efficiency.

Application
Selection Property
Validation Focus
Asymmetric total synthesis of (−)-cephalotaxine
Enantiopure (R)- or (S)-building block
Stereochemical mapping to (−)-cephalotaxine absolute configuration
Diversity-oriented 1-azaspiro library synthesis
N1 bridgehead-enabled radical bicyclization
Modular scaffold elaboration for structure–activity studies
Preclinical ribosome inhibitor development
Cephalotaxine-derived pharmacophore
Cell-model cytotoxicity endpoint review
Fragment-based library design
Balanced LogP and polar surface area
Aqueous solubility and ligand efficiency profiling
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